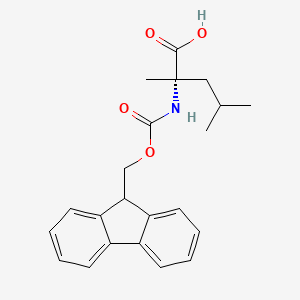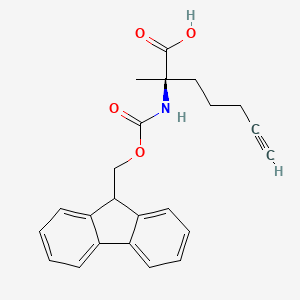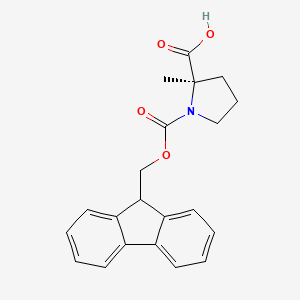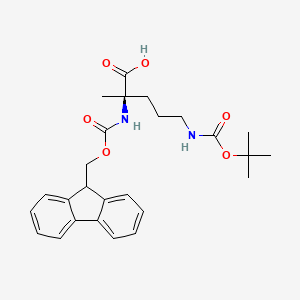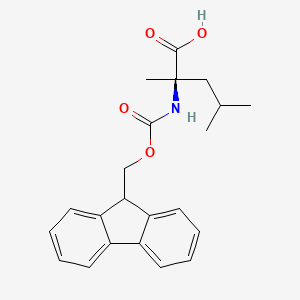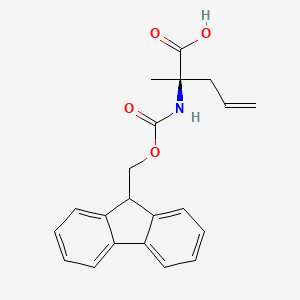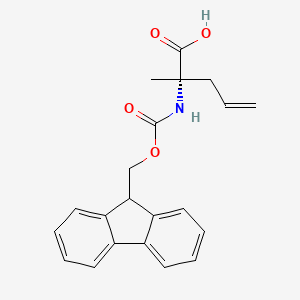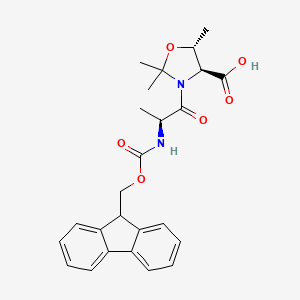
Boc-phe(4-nhz)-OH
Übersicht
Beschreibung
Boc-phe(4-nhz)-OH, also known as Boc-phenylalanine-4-nitro-hydrazide, is an important synthetic compound that is widely used in scientific research. This compound has a variety of applications and is a key component in many biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Boc-phe(4-nhz)-OH is widely used in scientific research due to its versatile applications. It is commonly used as a substrate for enzymatic reactions, as a ligand for affinity chromatography, and as a fluorescent probe for studying protein-protein interactions. It can also be used to study protein-ligand binding, protein-nucleic acid interactions, and enzyme kinetics. Additionally, it can be used to study the effects of various drugs on biochemical pathways.
Wirkmechanismus
Boc-phe(4-nhz)-OH works by binding to specific proteins in the cell. Once bound, it can interact with other proteins or nucleic acids in the cell and modulate their activity. It can also act as a substrate for enzymatic reactions, allowing it to be used to study the effects of drugs on biochemical pathways. Additionally, it can be used as a fluorescent probe for studying protein-protein interactions.
Biochemical and Physiological Effects
Boc-phe(4-nhz)-OH has a variety of biochemical and physiological effects. It can act as a substrate for enzymatic reactions, allowing it to be used to study the effects of drugs on biochemical pathways. Additionally, it can be used as a fluorescent probe for studying protein-protein interactions. It has also been shown to have anti-inflammatory and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-phe(4-nhz)-OH has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is a highly versatile compound that can be used to study a wide range of biochemical and physiological processes. However, it has some limitations. It is not soluble in water, making it difficult to use in certain experiments. Additionally, it can be toxic if not handled properly.
Zukünftige Richtungen
There are a variety of potential future directions for the use of Boc-phe(4-nhz)-OH. It could be further explored as a fluorescent probe for studying protein-protein interactions and as a ligand for affinity chromatography. Additionally, it could be used to study the effects of drugs on biochemical pathways and to study the mechanism of action of various drugs. It could also be used to study the effects of various drugs on the human body, such as the effects of chemotherapy drugs on cancer cells. Finally, it could be used to study the effects of various drugs on the immune system and to develop new treatments for autoimmune diseases.
Synthesemethoden
The synthesis of Boc-phe(4-nhz)-OH is a relatively straightforward process that involves the use of a variety of chemicals. The first step is to prepare a solution of Boc-phe(4-nhz)-OHanine in a suitable solvent. This can be done by mixing equal parts of Boc-phe(4-nhz)-OHanine and the solvent in a flask. Then, the solution is heated to a temperature of 70°C and stirred for 1 hour. After this, the solution is cooled to room temperature and the pH is adjusted to 7.0 with a suitable buffer. Finally, the 4-nitro-hydrazine is added to the solution and stirred for 1 hour. After this, the reaction is complete and the Boc-phe(4-nhz)-OH is ready for use.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVIIGJEOXYKAV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901129919 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe(4-nhz)-OH | |
CAS RN |
55533-25-0 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55533-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




